molecular formula C13H12N4S B1519847 2-(1,3-Benzothiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine CAS No. 1177328-03-8

2-(1,3-Benzothiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine

Cat. No.: B1519847
CAS No.: 1177328-03-8
M. Wt: 256.33 g/mol
InChI Key: DNHCMHKDOYLGDD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the reaction of 2-aminothiophenol with various reagents under different conditions . For example, one study carried out the synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides in high yields using dimethyl formamide as a solvent .


Molecular Structure Analysis

Benzothiazole is a bicyclic structure composed of a benzene ring fused to a thiazole ring. The thiazole ring is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms .


Chemical Reactions Analysis

Benzothiazole derivatives can participate in a variety of chemical reactions, depending on the functional groups present in the molecule. For instance, N’-(1,3-benzothiazol-2-yl)-arylamides were synthesized via a reaction mediated by hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .


Physical and Chemical Properties Analysis

The physical and chemical properties of a benzothiazole derivative would depend on its specific structure. For instance, one N’-(1,3-benzothiazol-2-yl)pyridine-4-carboxamide derivative was reported as a yellow solid with a melting point of 242–244 °C .

Scientific Research Applications

Generation of Structurally Diverse Compounds

A study by Roman (2013) explored the generation of a structurally diverse library of compounds, emphasizing alkylation and ring closure reactions using a related ketonic Mannich base derived from 2-acetylthiophene. This research highlights the potential of 2-(1,3-Benzothiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine in creating a variety of novel chemical structures, potentially useful in various scientific applications (Roman, 2013).

Synthesis and Reactivity Studies

Farag, Dawood, and Kandeel (1996) investigated the synthesis and reactivity of a compound closely related to this compound. Their work provides valuable insights into the chemical behavior of such compounds, which could be extrapolated to understand the synthesis and reactivity of this compound (Farag, Dawood, & Kandeel, 1996).

Role in Molecular Docking and Inhibition Studies

The research by Genç et al. (2021) on a derivative of this compound demonstrates its potential as an inhibitor for SARS-CoV-2. This suggests that similar compounds could play a significant role in the development of new drugs or inhibitors for various diseases (Genç et al., 2021).

Antitumor and Antimicrobial Applications

A study by Waghmare et al. (2013) on a related benzothiazole derivative exhibited significant in-vitro anticancer activity against different cancer lines. This indicates the potential of this compound in antitumor applications (Waghmare et al., 2013).

Facile Synthesis and Characterization

The study by Revanna et al. (2013) discusses the efficient synthesis and characterization of a fluorinated heterocyclic scaffold, which is structurally similar to this compound. This research could be relevant in understanding the synthesis pathways and characterization of such compounds (Revanna et al., 2013).

Future Directions

Benzothiazole derivatives are a rich field for future research due to their wide range of biological activities. Future work could involve the synthesis and testing of new benzothiazole derivatives, as well as investigations into their mechanisms of action .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4S/c14-12-8-4-3-6-9(8)16-17(12)13-15-10-5-1-2-7-11(10)18-13/h1-2,5,7H,3-4,6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHCMHKDOYLGDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3=NC4=CC=CC=C4S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-Benzothiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine
Reactant of Route 2
Reactant of Route 2
2-(1,3-Benzothiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine
Reactant of Route 3
2-(1,3-Benzothiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine
Reactant of Route 4
2-(1,3-Benzothiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine
Reactant of Route 5
2-(1,3-Benzothiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine
Reactant of Route 6
2-(1,3-Benzothiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine

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